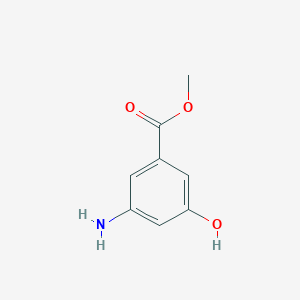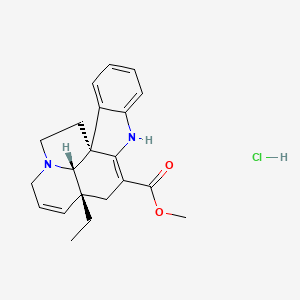
3-(Chlorométhyl)thiophène
Vue d'ensemble
Description
“3-(Chloromethyl)thiophene” is a chemical compound with the CAS Number: 2746-23-8 . It has a molecular weight of 132.61 and is typically in liquid form .
Synthesis Analysis
Thiophene synthesis involves various methods such as the Gewald Reaction and Paal-Knorr Thiophene Synthesis . These methods involve coupling aryl or heteroaryl bromides with thiophenes bearing electron-donating or electron-withdrawing groups . Other methods include the use of elemental sulfur and alkynols to produce a variety of substituted thiophenes .
Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)thiophene” is represented by the Inchi Code: 1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 . This indicates that the compound consists of 5 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 1 sulfur atom .
Chemical Reactions Analysis
Thiophene derivatives, including “3-(Chloromethyl)thiophene”, are involved in various chemical reactions. For instance, the interaction between elemental sulfur and NaOtBu enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .
Physical And Chemical Properties Analysis
“3-(Chloromethyl)thiophene” is a colorless liquid with a molecular weight of 132.61 . The compound’s storage temperature is -10 .
Applications De Recherche Scientifique
Chimie médicinale
Les analogues à base de thiophène, y compris le « 3-(chlorométhyl)thiophène », ont fait l'objet de l'attention croissante d'un nombre croissant de scientifiques en tant que classe potentielle de composés biologiquement actifs . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés présentant une variété d'effets biologiques .
Inhibiteurs de corrosion
Les dérivés du thiophène sont utilisés en chimie industrielle et en science des matériaux comme inhibiteurs de corrosion . Ils contribuent à protéger les métaux et les alliages contre la corrosion, prolongeant ainsi leur durée de vie et maintenant leur intégrité structurelle .
Semi-conducteurs organiques
Les molécules à médiation thiophène jouent un rôle important dans l'avancement des semi-conducteurs organiques . Ces semi-conducteurs sont utilisés dans une variété de dispositifs électroniques, notamment les cellules solaires, les diodes électroluminescentes et les transistors .
Transistors à effet de champ organiques (OFET)
Les dérivés du thiophène sont utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans son canal .
Diodes électroluminescentes organiques (OLED)
Les dérivés du thiophène sont également utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans la création d'écrans numériques dans des appareils tels que les écrans de télévision, les moniteurs d'ordinateur et les systèmes portables tels que les smartphones .
Propriétés pharmacologiques
Les molécules comportant le système cyclique thiophène présentent de nombreuses propriétés pharmacologiques telles que des propriétés anticancéreuses, anti-inflammatoires, antimicrobiennes, antihypertensives et anti-athéroscléreuses . Par exemple, le suprofène possède un squelette thiophène substitué en position 2 et est connu comme un anti-inflammatoire non stéroïdien .
Synthèse des dérivés du thiophène
“this compound” peut être utilisé dans la synthèse de divers dérivés du thiophène . Ces dérivés ont une large gamme d'applications en chimie médicinale, en pharmacologie, en agrochimie et en science des matériaux .
Activité anticancéreuse
Certains thiophènes polysubstitués synthétisés à l'aide de “this compound” ont été testés pour leur activité anticancéreuse contre des lignées cellulaires cancéreuses humaines . Certains de ces composés ont montré une meilleure activité que le médicament de référence doxorubicine .
Mécanisme D'action
Target of Action
3-(Chloromethyl)thiophene is a chemical compound that is often used in the synthesis of various biologically active compounds . It is primarily used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the Suzuki–Miyaura coupling .
Mode of Action
The mode of action of 3-(Chloromethyl)thiophene involves its interaction with its targets in the Suzuki–Miyaura coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Chloromethyl)thiophene are primarily related to the synthesis of various biologically active compounds . The compound plays a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . It also exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
The result of the action of 3-(Chloromethyl)thiophene is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various biologically active compounds with a wide range of applications in medicinal chemistry and material science .
Safety and Hazards
Orientations Futures
Thiophene-based analogs, including “3-(Chloromethyl)thiophene”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties . They are considered effective drugs in the current disease scenario and are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
3-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClS/c6-3-5-1-2-7-4-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWFYAKOFXBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500084 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2746-23-8 | |
| Record name | 3-(Chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90500084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of 2-chloro-3-(chloromethyl)thiophene?
A1: 2-chloro-3-(chloromethyl)thiophene serves as a crucial intermediate in synthesizing antifungal medications, notably Tioconazole and Sertaconazole. [, , ] This compound undergoes O-alkylation reactions with suitable imidazole derivatives, followed by salt formation, to yield these pharmaceutical compounds. [, ]
Q2: What synthetic methods are commonly employed to produce 2-chloro-3-(chloromethyl)thiophene?
A2: The research highlights two main methods for synthesizing 2-chloro-3-(chloromethyl)thiophene:
Q3: How does the structure of 2-chloro-3-(chloromethyl)thiophene influence its reactivity?
A3: The presence of the chloromethyl group (-CH2Cl) at the 3-position of the thiophene ring significantly influences the reactivity of 2-chloro-3-(chloromethyl)thiophene. [, , ] This group acts as an electrophile, making it susceptible to nucleophilic attack. [, , ] This reactivity is key for its use in O-alkylation reactions during the synthesis of Tioconazole and Sertaconazole. [, , ]
Q4: Are there any notable observations regarding the Friedel-Crafts reaction of 2,5-dichloro-3-(chloromethyl)thiophene?
A4: While the provided abstract doesn't detail the specifics, it highlights that 2,5-dichloro-3-(chloromethyl)thiophene exhibits unusual behavior in Friedel-Crafts reactions with benzene and alkylbenzenes. [] This suggests a distinct influence of the chlorine substituents on the thiophene ring's reactivity, potentially impacting its electronic properties and orientation during electrophilic aromatic substitution.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)







![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)